methyl 2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate -

methyl 2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate

Catalog Number: EVT-4408284
CAS Number:
Molecular Formula: C24H23Cl2N3O2S2
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. It is known to block the binding of chemokines 125I-MIP-1α and 125I-RANTES, and also blocks the calcium response effects of CCR5 activation by CCL5 (RANTES). []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D is a noncompetitive allosteric antagonist of the CCR5 receptor. Similar to Sch-C, it blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES. It also inhibits the calcium response effects of CCR5 activation by CCL5 (RANTES). []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is a noncompetitive allosteric antagonist of the CCR5 receptor. It blocks the binding of both 125I-MIP-1α and 125I-RANTES, and also inhibits the calcium response effects of CCR5 activation by CCL5 (RANTES). []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is a noncompetitive allosteric antagonist of the CCR5 receptor. Like the other CCR5 antagonists mentioned, it blocks the binding of both 125I-MIP-1α and 125I-RANTES and inhibits the calcium response effects of CCR5 activation by CCL5 (RANTES). []

(S)-1-(2,4-dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11)

Compound Description: LONI11 is a hybrid molecule that combines structural elements of mimonabant (a CB1 inverse agonist) and AB-Fubinaca (a CB1/CB2 agonist). It acts as an agonist for cannabinoid receptors CB1 and CB2. In vivo studies in mice have shown that LONI11 exhibits orexant effects, stimulating feeding behavior after intraperitoneal administration. Additionally, it displays antinociceptive properties at both central and peripheral levels. []

(S)-methyl 2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (LONI2)

Compound Description: LONI2 is another hybrid molecule incorporating structural features from both mimonabant (a CB1 inverse agonist) and AB-Fubinaca (a CB1/CB2 agonist). []

(S)-2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid (LONI4)

Compound Description: LONI4 is an antagonist and shares structural elements with both mimonabant (a CB1 inverse agonist) and AB-Fubinaca (a CB1/CB2 agonist). In vivo studies in mice have shown that LONI4 exhibits potent anorexant effects, suppressing feeding behavior after intraperitoneal administration. []

Properties

Product Name

methyl 2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate

IUPAC Name

methyl 2-[[4-[(2,4-dichlorophenyl)methyl]piperazine-1-carbothioyl]amino]-5-phenylthiophene-3-carboxylate

Molecular Formula

C24H23Cl2N3O2S2

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C24H23Cl2N3O2S2/c1-31-23(30)19-14-21(16-5-3-2-4-6-16)33-22(19)27-24(32)29-11-9-28(10-12-29)15-17-7-8-18(25)13-20(17)26/h2-8,13-14H,9-12,15H2,1H3,(H,27,32)

InChI Key

KMMIDVLTHARETM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.